Product packaging for 3-Chloro-2-nitrotoluene(Cat. No.:CAS No. 5367-26-0)

3-Chloro-2-nitrotoluene

Cat. No.: B1582514
CAS No.: 5367-26-0
M. Wt: 171.58 g/mol
InChI Key: JLDKNVUJLUGIBQ-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrotoluene (CAS 5367-26-0), also known as 1-chloro-3-methyl-2-nitrobenzene, is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . This compound is characterized as a pale yellow to yellow clear liquid or solid at room temperature, with a melting point of 22-23°C and a boiling point of approximately 252°C at 760 mmHg . It has a high boiling point and a density of about 1.29-1.324 g/cm³ . Its structure features both a chloro and a nitro group on a toluene backbone, making it a versatile building block in synthetic chemistry. This compound serves as a valuable synthetic intermediate, particularly in the pharmaceutical industry for the preparation of more complex molecules . Historical patents describe its preparation through diazotization reactions, highlighting its long-standing role in chemical synthesis . It is offered with a high purity of >96.0% (GC) . Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) prior to use. Hazard Statements: H301 - Toxic if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B1582514 3-Chloro-2-nitrotoluene CAS No. 5367-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKNVUJLUGIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201911
Record name 3-Chloro-2-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5367-26-0
Record name 1-Chloro-3-methyl-2-nitrobenzene
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Record name 3-Chloro-2-nitrotoluene
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Record name 3-Chloro-2-nitrotoluene
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Record name 3-chloro-2-nitrotoluene
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Synthetic Methodologies and Mechanistic Pathways for 3 Chloro 2 Nitrotoluene

Historical and Current Synthetic Routes for 3-Chloro-2-nitrotoluene

Traditional synthesis of this compound has been approached from different precursors, each with distinct mechanistic pathways and reaction conditions.

A significant synthetic route involves a three-step process starting from 2,6-dichloronitrobenzene. google.com This pathway circumvents some of the challenges associated with direct nitration or other less efficient earlier methods. The synthesis proceeds as follows:

Condensation: 2,6-dichloronitrobenzene is reacted with tert-butyl cyanoacetate (B8463686) in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent. This reaction forms the intermediate 2-cyano-2-(3-chloro-2-nitrophenyl) tert-butyl acetate (B1210297). google.com

Hydrolysis and Decarboxylation: The resulting crystalline intermediate is then heated under reflux with hydrochloric acid and acetic acid. This step hydrolyzes the ester and cyano groups, followed by decarboxylation, to yield 3-chloro-2-nitrophenylacetic acid. google.com

Final Decarboxylation: The 3-chloro-2-nitrophenylacetic acid is heated with potassium carbonate in DMF. This final decarboxylation step removes the carboxylic acid group, yielding the target compound, this compound. google.com

This method is reported to have a high total yield of over 80% and involves milder reaction conditions compared to previous methods which had yields of around 60%. google.com

An older, yet important, method for preparing this compound utilizes 3-chloro-2-toluidine as the starting material. google.com This process is a variation of the Sandmeyer reaction.

The key steps are:

Diazotization: 3-Chloro-2-toluidine is first dissolved in concentrated sulfuric acid and water. It is then treated with an aqueous solution of sodium nitrite (B80452) at a low temperature to form the corresponding diazonium salt. google.com

Nitro-de-diazoniation: The resulting diazonium salt solution is then added to a mixture containing a cuprocuprisulfite reagent and an excess of sodium nitrite. The diazonium group is replaced by a nitro group, leading to the formation of this compound. google.com The product is an oily liquid that can be purified by steam distillation. google.com

This method was a significant improvement over earlier cumbersome and low-yielding pathways, providing a yield of approximately 75% of the pure product. google.com

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions and energy consumption. A comparison of the two primary routes highlights different strategies for optimization.

For the 2,6-dichloronitrobenzene pathway , optimization focuses on reagent stoichiometry and reaction parameters in each of the three steps. The use of tert-butyl acetate in the first step, for instance, is a key modification that reduces the amount of acid needed for the subsequent hydrolysis, thereby accelerating the reaction. google.com The final decarboxylation is efficiently carried out by heating to a moderate temperature of 50-90°C for 0.5 to 4 hours, which is gentler than conditions required in older protocols. google.com

For the 3-chloro-2-toluidine pathway , optimization hinges on the careful control of the diazotization temperature and the composition of the catalytic reagent. The use of a cuprocuprisulfite mixture in conjunction with a large excess of sodium nitrite is critical for driving the reaction towards the desired nitro compound and achieving a high yield of 75%. google.com

Below is a table summarizing the reaction conditions for these two methods.

FeatureMultistep Synthesis from 2,6-Dichloronitrobenzene google.comPreparation from 3-Chloro-2-toluidine google.com
Starting Material 2,6-Dichloronitrobenzene3-Chloro-2-toluidine
Key Reagents tert-Butyl cyanoacetate, K₂CO₃, HCl, Acetic AcidH₂SO₄, NaNO₂, Cuprocuprisulfite
Key Intermediate 3-Chloro-2-nitrophenylacetic acidDiazonium salt of 3-chloro-2-toluidine
Solvent N,N-dimethylformamide (DMF)Water
Reaction Temperature Step 1: 70-120°C; Step 3: 50-90°CDiazotization: Low temp.; Substitution: Room temp.
Reported Yield > 80% (Total)~ 75%

Advanced Synthetic Approaches for Halogenated Nitrotoluenes

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. For halogenated nitrotoluenes, this includes the application of heterogeneous catalysis and late-stage functionalization.

Traditional aromatic nitration using a mixture of nitric and sulfuric acids poses environmental and safety challenges. Heterogeneous catalysis offers a cleaner alternative by using solid acid catalysts, which are easily separated from the reaction mixture and can often be reused. e-bookshelf.deuliege.be

For the nitration of aromatics like toluene (B28343) and halogenobenzenes, various solid acids have been investigated:

Zeolites: Zeolites such as Hβ, HY, ZSM-5, and mordenite (B1173385) have been employed as catalysts. researchgate.netresearchgate.net They can enhance regioselectivity, often favoring the formation of the para-isomer due to the shape-selective nature of their microporous structures. researchgate.netresearchgate.net For instance, nitration of toluene over zeolite Hβ can produce 2,4-dinitrotoluene (B133949) with high yield and selectivity. cardiff.ac.uk

Supported Liquid Acids: Silica impregnated with sulfuric acid has shown high activity, although catalyst stability can be an issue. researchgate.net

Modified Clays (B1170129): Clays treated with metallic nitrates can also serve as effective nitration catalysts, sometimes showing a strong preference for para-nitration. uliege.be

These heterogeneous systems aim to replace liquid sulfuric acid, reduce waste, and improve control over the reaction, which is highly relevant for the synthesis of specific isomers of halogenated nitrotoluenes. researchgate.net

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves introducing functional groups into a complex molecule at a late step in the synthetic sequence. acs.orgnih.gov This approach avoids the need for lengthy de novo syntheses when creating analogues of a parent compound. mpg.de

The direct functionalization of aromatic C-H bonds is a key area of LSF. acs.org For a molecule like a halogenated toluene, LSF could theoretically be used to introduce a nitro group directly onto the aromatic ring with high chemo- and regioselectivity. These methods often rely on transition-metal catalysis or specialized reagents that can selectively activate a specific C-H bond, even in the presence of other functional groups. acs.orgrsc.org

Key advantages of this approach include:

Synthetic Efficiency: It dramatically shortens synthetic routes to new derivatives. nih.gov

Molecular Diversity: It allows for the rapid diversification of complex molecules, which is particularly valuable in drug discovery. researchgate.net

While specific LSF methods for the direct synthesis of this compound are not yet standard, the principles represent the forefront of synthetic strategy and could provide future pathways to this and other complex substituted aromatics. researchgate.net

Reaction Mechanisms in this compound Synthesis and Related Transformations

The synthesis of chloronitrotoluene isomers, including this compound, is fundamentally governed by the principles of electrophilic aromatic substitution (SEAr), where the regiochemical outcome is dictated by the electronic and steric influences of the substituents already present on the aromatic ring.

Formation of the Arenium Ion: The reaction initiates with the attack of the aromatic ring's π-electron system on a potent electrophile (E⁺). wikipedia.org This step is generally the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). wikipedia.orgmsu.edu This intermediate is non-aromatic as one carbon atom is sp³-hybridized. wikipedia.org

Re-aromatization: In the second, rapid step, a base removes a proton from the sp³-hybridized carbon atom, restoring the stable aromatic system and yielding the substituted product. wikipedia.orgmsu.edu

In the context of synthesizing chloronitrotoluenes, the starting material is typically a substituted toluene. For instance, the formation of this compound can be achieved by the nitration of 3-chlorotoluene (B144806) or, more commonly, the nitration of 2-chlorotoluene (B165313). The directing effects of the incumbent chloro (–Cl) and methyl (–CH₃) groups are crucial in determining the position of the incoming nitro (–NO₂) group.

Methyl Group (–CH₃): The methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). It donates electron density to the ring primarily through an inductive effect, stabilizing the arenium ion intermediate. It is an ortho, para-director.

Chloro Group (–Cl): The chloro group is a deactivating group due to its strong electron-withdrawing inductive effect (–I effect), which makes the ring less nucleophilic. quora.com However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect preferentially stabilizes the arenium ion when the attack occurs at the ortho and para positions, making the chloro group an ortho, para-director despite its deactivating nature. sinica.edu.twquora.com

When 2-chlorotoluene undergoes nitration, the electrophile is the nitronium ion (NO₂⁺). The directing effects of the substituents guide the substitution pattern:

The –CH₃ group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The –Cl group at C2 directs to its ortho (C1, C3) and para (C5) positions.

The positions are activated by at least one group, but the degree of activation and steric hindrance determines the final product distribution. The position C3 is ortho to the chloro group and meta to the methyl group, while C5 is para to the chloro group and meta to the methyl group. The nitration of 2-chlorotoluene primarily yields a mixture of isomers, with the regioselectivity influenced by reaction conditions. google.com

Alternative, though sometimes cumbersome, synthetic pathways have been described, such as the deamidation of 6-amino-3-chloro-2-nitromethylbenzene or synthesis from 2,3-dinitro-4-aminotoluene, which have been reported to proceed with moderate to poor yields. google.com Another method involves a multi-step process starting from 2,6-dichloronitrobenzene. google.com A more direct synthesis of a related isomer, 2-chloro-3-nitrotoluene, involves the Sandmeyer reaction of 2-methyl-6-nitroaniline (B18888) using copper(I) chloride. chemicalbook.com

The choice of catalysts and reagents is paramount in controlling the regioselectivity of electrophilic aromatic substitution reactions, thereby determining the final isomer distribution and yield. ipinnovative.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, which can significantly increase the reaction rate. libretexts.org

In the synthesis of chloronitrotoluenes, catalysts and reagents influence the generation of the electrophile and can steer the reaction towards a desired isomer through steric or electronic effects.

Catalysts:

Brønsted and Lewis Acids: In traditional nitration, concentrated sulfuric acid (H₂SO₄) is used as a catalyst. It protonates nitric acid (HNO₃), facilitating the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. msu.eduuomustansiriyah.edu.iq Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum trichloride (B1173362) (AlCl₃), are typically employed in halogenation and Friedel-Crafts reactions to generate a potent electrophile. wikipedia.orgmsu.edu For instance, in the catalytic chlorination of m-nitrotoluene, transition metals like iron or their corresponding salts are used to achieve high conversion and selectivity. google.com

Solid Acid Catalysts: There is significant interest in using solid acid catalysts like zeolites and clays to develop more environmentally friendly and selective processes. cardiff.ac.ukcardiff.ac.uk Zeolites are microporous aluminosilicates that can exert "shape selectivity," favoring the formation of isomers that fit best within their pore structure, often enhancing para-selectivity. cardiff.ac.ukresearchgate.net For example, in the nitration of 2-nitrotoluene (B74249), using zeolite Hβ as a catalyst can improve the regioselectivity for the 2,4-dinitrotoluene isomer over the 2,6-isomer. cardiff.ac.ukcardiff.ac.uk Similarly, zeolites have been shown to be effective in the selective chlorination of 4-chlorotoluene. acs.org

Reagents and Solvents: The nature of the nitrating agent and the solvent system significantly impacts regioselectivity.

Nitrating Agents: Besides the standard mixed acid (HNO₃/H₂SO₄), other nitrating systems include nitric acid with acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA), and stable nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻). cardiff.ac.uknih.gov The reactivity and selectivity of the nitrating system can vary; more reactive reagents are often less selective. msu.edu

Solvents: The choice of solvent can alter the product distribution. Studies on the nitration of toluene have shown that nitrations using preformed nitronium salts in polar solvents like nitromethane (B149229) result in different ortho-to-para product ratios compared to reactions conducted in chlorinated solvents like dichloromethane. nih.gov Computational studies have highlighted that explicit consideration of solvent and counterion reorganization is crucial for accurately predicting the regiochemistry of nitration. nih.govresearchgate.net

The following table summarizes findings on how different catalytic and reagent systems affect selectivity in related aromatic substitution reactions.

SubstrateReagent/Catalytic SystemSolventKey Finding/Selectivity Outcome
TolueneNO₂⁺BF₄⁻DichloromethaneThe ortho:para ratio is typically between 1.2 and 1.6. nih.gov
ToluenePreformed nitronium saltsPolar (e.g., nitromethane)Tends to give high ortho:para ratios (>1.75). nih.gov
2-NitrotolueneTFAA/HNO₃-Produces a mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene (B127279) in a ~2:1 ratio. cardiff.ac.ukcardiff.ac.uk
2-NitrotolueneTFAA/HNO₃ / Zeolite Hβ-Improves regioselectivity for 2,4-dinitrotoluene, with the ratio to the 2,6-isomer increasing to 3:1. cardiff.ac.ukcardiff.ac.uk
m-NitrotolueneCl₂ / Iron powder-Catalytic chlorination gives high conversion (>99%) and selectivity (up to 95%) for 2-chloro-5-nitrotoluene. google.com
PhenolCr(NO₃)₃ (hydrated)-Nitration gives a 76.5% preference for the para-isomer. uliege.be

Advanced Analytical and Spectroscopic Characterization of 3 Chloro 2 Nitrotoluene

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules like 3-chloro-2-nitrotoluene, as it probes the specific vibrational modes of its constituent chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with absorption bands corresponding to specific functional groups. For this compound, the analysis of its FTIR spectrum reveals characteristic peaks that confirm the presence of the aromatic ring, the nitro group (NO₂), the methyl group (CH₃), and the carbon-chlorine (C-Cl) bond. nih.gov

While a direct experimental spectrum for this compound is noted in spectral databases, detailed assignments are often supported by computational studies and comparison with closely related isomers like 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene (B43163). nih.govresearchgate.net The characteristic vibrational frequencies for the key functional groups are generally found in established regions.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Nitro Group (NO₂)Asymmetric Stretching1540 - 1625
Nitro Group (NO₂)Symmetric Stretching1340 - 1400
Aromatic C-HStretching3000 - 3100
Methyl Group (CH₃)Asymmetric/Symmetric Stretching2850 - 3000
Aromatic C=CRing Stretching1400 - 1600
C-NStretching1200 - 1400
C-ClStretching700 - 800

Note: The precise peak positions can be influenced by the substitution pattern on the benzene (B151609) ring and the physical state of the sample.

FT-Raman spectroscopy serves as a complementary technique to FTIR. It involves inelastic scattering of monochromatic laser light, providing information on vibrational modes that may be weak or absent in the FTIR spectrum. For substituted toluenes, FT-Raman is particularly effective for analyzing the vibrations of the aromatic skeleton and the symmetric vibrations of non-polar bonds. jocpr.com

Studies on isomers of chloronitrotoluene demonstrate the power of combining FTIR and FT-Raman to achieve a complete vibrational assignment. researchgate.netresearchgate.net For instance, the symmetric stretch of the NO₂ group often produces a strong band in the Raman spectrum. The C-Cl stretching vibration is also readily observed. researchgate.net This dual-spectroscopy approach, supported by Density Functional Theory (DFT) calculations, allows for a comprehensive analysis of the molecule's fundamental vibrational modes. nipne.ro

Table 2: Key FT-Raman Active Modes for this compound

Functional Group/BackboneVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro Group (NO₂)Symmetric Stretching1340 - 1400
Aromatic C=CRing Breathing/Stretching1000 - 1600
C-HIn-plane Bending1000 - 1300
C-ClStretching700 - 800

Note: These ranges are based on data from related aromatic nitro compounds and may vary for this compound.

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

HPLC is a robust and widely used technique for the analysis of nitrotoluene compounds. A common approach for this compound involves reverse-phase (RP) HPLC. sielc.comsielc.com In this method, a non-polar stationary phase is used with a polar mobile phase.

A specific methodology utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnNewcrom R1 (Reverse Phase)
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid
DetectionUV (e.g., 254 nm)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically under 2 µm), which requires instrumentation capable of handling higher backpressures. ojp.gov For the analysis of this compound, methods can be transferred from HPLC to UPLC by using columns with smaller particles (e.g., 3 µm), which significantly reduces run times. sielc.comsielc.com The use of UPLC increases sample throughput and decreases solvent consumption, making it a more efficient and environmentally friendly option for quality control and screening applications involving nitrotoluene isomers and related compounds. waters.com

Mass spectrometry is a powerful detector for chromatography systems, providing high specificity and sensitivity for compound identification. The molecular formula of this compound is C₇H₆ClNO₂, corresponding to a precise molecular weight of approximately 171.0087 Da. nih.gov

For coupling HPLC or UPLC with MS, the mobile phase composition must be compatible with the MS ion source. Non-volatile acids like phosphoric acid are unsuitable and are typically replaced with volatile alternatives like formic acid. sielc.comsielc.com

When analyzed by MS, the molecule is ionized, and the resulting molecular ion (or a related adduct) is detected. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, producing a characteristic pattern that serves as a structural fingerprint. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (-NO₂) or parts of it, such as -OH (ortho-effect) and -NO. researchgate.netresearchgate.net This fragmentation data, combined with the accurate mass measurement and chromatographic retention time, provides unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in confirming the specific substitution pattern of the methyl, chloro, and nitro groups on the benzene ring.

The structural elucidation relies on analyzing key parameters from the NMR spectra: chemical shifts (δ), which indicate the electronic environment of a nucleus; signal multiplicity (splitting patterns), which reveals the number of adjacent non-equivalent protons; and integration, which corresponds to the relative number of protons generating a signal.

Research Findings

The precise structure of this compound, with its adjacent nitro and chloro substituents and a methyl group, results in a unique and predictable NMR spectrum. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the nearby aromatic protons and carbon atoms, causing them to resonate at higher frequencies (downfield) compared to unsubstituted toluene (B28343).

In the ¹H NMR spectrum, the three aromatic protons are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling between these adjacent protons would result in complex splitting patterns (e.g., doublet of doublets), and the specific coupling constants (J-values) are characteristic of their ortho and meta relationships, which helps in assigning each signal to a specific proton on the ring. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm).

The ¹³C NMR spectrum provides complementary information. It shows seven distinct signals, one for each of the seven carbon atoms in the molecule, confirming the asymmetry of the substitution pattern. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-2 and C-3) are shifted significantly downfield. The carbon bearing the methyl group (C-1) and the methyl carbon itself also have characteristic chemical shifts.

While experimental NMR spectra for this compound are available in spectral databases, such as the collection from Aldrich Chemical Company, Inc. on SpectraBase, the specific data points are not publicly accessible. nih.gov However, the analysis of related isomers, often supported by computational methods like Density Functional Theory (DFT), corroborates the principles of structural determination. chemicalbook.com These studies show a strong correlation between predicted and experimental spectra, reinforcing the power of NMR in distinguishing between closely related isomers. chemicalbook.com For instance, the analysis of isomers like 4-chloro-2-nitrotoluene demonstrates how the relative positions of the substituents create a unique fingerprint in both ¹H and ¹³C NMR spectra, allowing for definitive structural assignment. chemicalbook.com

¹H NMR Data

Detailed experimental data for the ¹H NMR spectrum of this compound is not publicly available in the searched literature. The expected spectrum would feature a singlet for the methyl protons and three distinct signals for the aromatic protons, with multiplicities determined by ortho and meta couplings.

Interactive Data Table: Expected ¹H NMR Signals for this compound (Note: Specific chemical shift and coupling constant values are not available from the searched sources and are therefore omitted.)

SignalExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Assignment
1~2.5Singlet (s)--CH₃
2Aromatic Region (Downfield)Multiplet (m)-Aromatic H
3Aromatic Region (Downfield)Multiplet (m)-Aromatic H
4Aromatic Region (Downfield)Multiplet (m)-Aromatic H

¹³C NMR Data

Publicly accessible, detailed experimental data for the ¹³C NMR spectrum of this compound could not be located in the searched literature. The spectrum is expected to show seven unique signals corresponding to the seven carbon atoms of the molecule.

Interactive Data Table: Expected ¹³C NMR Signals for this compound (Note: Specific chemical shift values are not available from the searched sources and are therefore omitted.)

SignalExpected Chemical Shift (ppm)Assignment
1Upfield Region-CH₃
2Aromatic RegionAromatic C-H
3Aromatic RegionAromatic C-H
4Aromatic RegionAromatic C-H
5Aromatic Region (Downfield)Aromatic C-CH₃
6Aromatic Region (Downfield)Aromatic C-NO₂
7Aromatic Region (Downfield)Aromatic C-Cl

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Nitrotoluene

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties that are often difficult or impossible to measure experimentally. For 3-chloro-2-nitrotoluene, these calculations illuminate the distribution of electrons within the molecule and provide a quantitative basis for understanding its chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to predicting molecular properties. Studies on related substituted toluenes, such as 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene (B43163), have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311++G , and cc-pVTZ) to optimize molecular geometries and calculate vibrational frequencies. researchgate.net These calculations are crucial for understanding how the chloro and nitro substituents influence the electronic distribution and reactivity of the toluene (B28343) ring. The results from such studies, when compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy, show excellent agreement, validating the computational models used. researchgate.net

The electronic structure of a molecule is intrinsically linked to its reactivity. DFT calculations can predict sites of electrophilic and nucleophilic attack, providing a theoretical foundation for understanding the regioselectivity of reactions involving this compound. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electron density of the aromatic ring, which can be quantified through computational analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Toluenes

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Chloro-3-nitrotoluene researchgate.netB3LYP/6-311++G(d,p)-7.27-1.755.52
2-Iodo-5-nitrotoluene ijceronline.comDFT--4.26
2-Chloro-5-nitrotoluene ijceronline.comDFT--4.62

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

For aromatic compounds with electron-withdrawing substituents like the nitro and chloro groups in this compound, the MEP surface provides clear insights into their influence on the molecule's reactivity. acs.org Studies on similar molecules, such as 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene, have employed DFT methods to construct MEP surfaces. researchgate.net These analyses reveal that the negative potential is generally localized over the oxygen atoms of the nitro group, making them attractive sites for electrophilic interactions. researchgate.net Conversely, the regions around the hydrogen atoms and the aromatic ring are often characterized by positive potential, indicating their susceptibility to nucleophilic attack. The MEP surface is a powerful visual aid for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods are instrumental in understanding and predicting these interactions, which are central to the field of crystal engineering.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. beilstein-journals.org This interaction has gained significant attention as a tool for constructing supramolecular assemblies with specific structures and properties. beilstein-journals.orgrsc.org In molecules like this compound, the chlorine atom can participate in halogen bonding, influencing how the molecules pack in the solid state.

Computational studies, often in conjunction with experimental techniques like X-ray crystallography, can elucidate the nature and strength of halogen bonds. DFT calculations can be used to model these interactions and analyze the resulting supramolecular structures. nih.gov The electrostatic potential around the halogen atom is a key factor in its ability to form halogen bonds. The presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance the electrophilic character of the chlorine atom, making it a more effective halogen bond donor. The study of halogen bonding is crucial for designing materials with desired properties, as these interactions can significantly impact crystal packing, melting points, and even electronic properties. nih.govresearchgate.net

For molecules with rotatable groups, such as the methyl and nitro groups in this compound, multiple conformations may exist. Computational modeling is a powerful tool for performing conformational analysis to identify the most stable conformer(s) and to determine the energy barriers between different conformations.

Studies on related nitrotoluene derivatives have used DFT methods to perform conformational analyses. researchgate.net By systematically rotating the substituent groups and calculating the energy of each resulting geometry, researchers can construct a potential energy surface that reveals the global and local energy minima. The most stable conformer corresponds to the geometry with the lowest energy. For example, in 1-chloro-2-methyl-3-nitrobenzene, the nitro group is twisted relative to the benzene (B151609) ring, which influences steric interactions. This type of analysis is essential for understanding the molecule's preferred shape, which in turn affects its physical properties and how it interacts with other molecules. The relative energies of different conformers can also be used to calculate thermodynamic properties, providing a more complete picture of the molecule's behavior. researchgate.net

Environmental Fate and Biogeochemical Degradation of 3 Chloro 2 Nitrotoluene

Environmental Transport and Distribution Pathways in Aquatic and Terrestrial Systems

The transport and distribution of 3-Chloro-2-nitrotoluene in the environment are influenced by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter. While specific data for this compound is limited, information from related chloronitrotoluene isomers can provide insights into its likely environmental behavior.

For instance, the related compound 4-Chloro-2-nitrotoluene (B43163) is expected to be mobile in the environment due to its water solubility fishersci.com. Conversely, 2-chloro-4-nitrotoluene (B140621), with an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of about 1,391, is suggestive of slow mobility in soil nih.gov. The sorption of nitroaromatic compounds like dinitrotoluenes to soil is primarily attributed to the soil organic matter (SOM) content, with the chemical structure of the SOM, particularly the aliphatic carbon and carbonyl carbon content, having a profound effect on sorption nih.govresearchgate.net.

The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential for bioaccumulation. For this compound, the predicted XLogP3 value is 2.7, which suggests a moderate potential for bioaccumulation in aquatic organisms nih.govuni.lu. For comparison, measured bioconcentration factors (BCF) for 1-chloro-2-nitrobenzene (B146284) in fish were found to be in the range of 7.0–22.3, indicating a low to moderate potential for bioaccumulation oecd.org.

Physicochemical Properties Influencing Environmental Transport

Property Value / Predicted Behavior Implication
Molecular Formula C7H6ClNO2 -
Molecular Weight 171.58 g/mol nih.gov Influences diffusion and transport rates.
Melting Point 22-23℃ hsppharma.com Can exist as a solid or liquid at ambient temperatures.
Boiling Point 251.9℃ at 760mmHg hsppharma.com Low volatility under normal environmental conditions.
XLogP3 (log Kow) 2.7 nih.govuni.lu Moderate potential for bioaccumulation in fatty tissues.
Water Solubility Insoluble (qualitative) Limited dissolution in water, may adsorb to particulates.

| Mobility in Soil | Predicted to be moderate to low | Sorption to soil organic matter is expected to be a key factor. |

Photochemical Degradation Mechanisms in Atmospheric and Aquatic Environments

Photochemical degradation can be a significant pathway for the transformation of nitroaromatic compounds in the environment. In the atmosphere, these compounds can react with photochemically produced hydroxyl radicals. For 2-nitrotoluene (B74249), this reaction is estimated to result in an atmospheric half-life of approximately 23 to 42 days nih.gov. It is also susceptible to direct photolysis, with major products including 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol (B1582141) nih.gov.

In aquatic systems, direct photolysis is also an important fate process for nitroaromatic compounds, especially in near-surface waters where sunlight penetration is maximal cdc.gov. Because 2-nitrotoluene strongly absorbs UV light, it is susceptible to photochemical degradation in water nih.gov. For nitrophenols, which can be degradation products of nitrotoluenes, the half-life in freshwater due to photolysis can range from one to eight days cdc.gov. Given the structural similarities, it is plausible that this compound undergoes similar photochemical reactions, leading to the formation of chlorinated and nitrated phenolic compounds.

Microbial Biodegradation Pathways and Bioremediation Strategies

Microbial degradation is a crucial process for the removal of nitroaromatic compounds from the environment. Bacteria have evolved diverse strategies to metabolize these xenobiotic compounds under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the degradation of nitrotoluenes is often catalyzed by dioxygenase enzymes. These enzymes insert two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite (B80452) nih.gov.

For example, the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 proceeds through the formation of 3-methylcatechol (B131232), with the subsequent cleavage of the aromatic ring via a meta-cleavage pathway catalyzed by catechol 2,3-dioxygenase researchgate.net. Similarly, several bacterial strains have been shown to degrade monochlorotoluenes, indicating their potential to adapt to chlorinated aromatic compounds nih.gov.

The likely aerobic degradation pathway for this compound would involve an initial dioxygenase attack to form a chlorinated methylcatechol. This intermediate would then be a substrate for ring-cleavage dioxygenases, channeling the resulting aliphatic acids into central metabolic pathways.

Under anaerobic conditions, the primary transformation process for nitroaromatic compounds is the reduction of the nitro group. Anaerobic bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine nih.gov. For instance, several species of Clostridium can reduce 2,4,6-trinitrotoluene (B92697) to 2,4,6-triaminotoluene.

While these reduced aromatic amines can be more toxic than the parent nitroaromatic compound, they are often more amenable to subsequent aerobic degradation researchgate.net. This has led to the development of sequential anaerobic-aerobic treatment systems for nitroaromatic-contaminated waste. For this compound, an initial anaerobic step would likely reduce the nitro group to form 3-chloro-2-aminotoluene. This product could then be mineralized under subsequent aerobic conditions. Some denitrifying bacteria have demonstrated the ability to degrade toluene (B28343) under anaerobic conditions via the benzylsuccinate pathway, though this is less likely for nitrotoluenes where the nitro group is the primary site of initial transformation nih.gov.

The isolation of microbial strains with the ability to degrade specific nitroaromatic compounds is a key step in developing bioremediation strategies. A number of bacteria capable of utilizing nitrotoluenes as a sole source of carbon and energy have been isolated from contaminated soils.

Micrococcus sp. strain SMN-1 : Isolated from pesticide-contaminated soil, this strain degrades 2-nitrotoluene via an oxidative pathway, converting it to 3-methylcatechol researchgate.net.

Pseudomonas sp. strain JS42 : This strain also degrades 2-nitrotoluene to 3-methylcatechol through the action of a 2-nitrotoluene-2,3-dioxygenase researchgate.net.

The key enzymes in these pathways are nitroarene dioxygenases, which catalyze the initial attack on the aromatic ring. Characterization of these enzymes reveals their substrate specificity and can inform the design of bioremediation systems. While no strains have been specifically reported for the degradation of this compound, the existing knowledge on nitrotoluene-degrading organisms suggests that similar enzymatic machinery could be adapted for its breakdown.

Examples of Nitrotoluene Degrading Bacterial Strains and Pathways

Bacterial Strain Degraded Compound Key Intermediate Enzymatic Step
Micrococcus sp. SMN-1 researchgate.net 2-Nitrotoluene 3-Methylcatechol Dioxygenase, Catechol 2,3-dioxygenase
Pseudomonas sp. JS42 researchgate.net 2-Nitrotoluene 3-Methylcatechol 2-Nitrotoluene-2,3-dioxygenase
Rhodococcus sp. 3-Nitrotoluene 3-Methylcatechol Dioxygenase, Catechol 1,2- and 2,3-dioxygenase

Chemical Hydrolysis in Environmental Systems

Chemical hydrolysis is generally not considered a significant environmental fate process for nitrotoluenes. Studies on 2-nitrotoluene and 2-chloro-4-nitrotoluene have indicated that hydrolysis is not expected to be an important removal mechanism from aquatic environments nih.govnih.gov. The stability of the aromatic ring and the carbon-chlorine bond in chloronitrotoluenes contributes to their resistance to abiotic hydrolysis under typical environmental pH and temperature conditions. Therefore, it is anticipated that this compound would also be persistent with respect to chemical hydrolysis in aquatic and terrestrial systems.

Mechanistic Toxicological and Ecotoxicological Research on Halogenated Nitrotoluenes

Cellular and Molecular Mechanisms of Toxicity for Nitroaromatic Compounds

The toxicity of nitroaromatic compounds, including halogenated nitrotoluenes, is intrinsically linked to the chemical reactivity of the nitro group. The primary mechanism of toxicity involves the metabolic reduction of this group, a process that can generate a cascade of reactive intermediates leading to cellular damage.

The bioreduction of the nitro group can proceed through one- or two-electron transfer pathways, catalyzed by various cellular reductases. A single-electron reduction results in the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, creating a superoxide (B77818) anion radical and regenerating the parent nitroaromatic compound. This process, known as futile cycling, leads to the continuous production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and induce a state of oxidative stress. Oxidative stress can, in turn, cause damage to vital cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Alternatively, a two-electron reduction of the nitro group, often followed by further reduction steps, generates nitroso and hydroxylamine (B1172632) derivatives. These metabolites are highly reactive electrophiles capable of covalently binding to cellular macromolecules. The formation of adducts with DNA is of particular concern, as it can lead to mutations and potentially initiate carcinogenesis. The genotoxic and mutagenic potential of many nitroaromatic compounds is attributed to the formation of these reactive intermediates.

The specific toxicity and carcinogenic potential of a given nitroaromatic compound are influenced by the nature and position of other substituents on the aromatic ring. In the case of 3-Chloro-2-nitrotoluene, the presence of a chlorine atom can affect its electronic properties and, consequently, its susceptibility to metabolic activation and the reactivity of its metabolites.

Table 1: Key Cellular and Molecular Events in the Toxicity of Nitroaromatic Compounds

Mechanistic StepDescriptionPotential Consequences
Bioreduction of Nitro Group Enzymatic reduction of the -NO2 group.Formation of reactive intermediates.
Formation of Nitro Anion Radical Single-electron reduction product.Participation in futile cycling and generation of reactive oxygen species (ROS).
Generation of ROS Production of superoxide anions, hydrogen peroxide, and hydroxyl radicals.Oxidative stress, lipid peroxidation, protein damage, DNA damage.
Formation of Nitroso and Hydroxylamine Metabolites Two-electron reduction products.Covalent binding to macromolecules, DNA adduct formation.
DNA Adduct Formation Covalent binding of reactive metabolites to DNA.Mutagenesis, genotoxicity, potential for carcinogenesis.

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of halogenated nitrotoluenes is a critical determinant of their toxicokinetics and ultimate biological effects. Metabolic processes can lead to either detoxification and excretion or bioactivation to more toxic forms. These pathways are broadly categorized into phase I (modification) and phase II (conjugation) reactions in mammalian systems, while microbial systems exhibit a diverse array of metabolic capabilities.

In mammalian systems, halogenated nitrotoluenes are subject to both reductive and oxidative metabolic pathways, primarily occurring in the liver.

Reductive Metabolism: The reduction of the nitro group is a key metabolic pathway for nitroaromatic compounds. This process can be catalyzed by a variety of enzymes, including cytochrome P450 reductases and other flavin-containing reductases located in the endoplasmic reticulum and cytosol. As discussed in the context of toxicity, this reductive pathway can lead to the formation of reactive amino and hydroxylamino metabolites.

Oxidative Metabolism: The methyl group of the toluene (B28343) moiety is susceptible to oxidation by cytochrome P450 enzymes. This can lead to the formation of the corresponding benzyl (B1604629) alcohol, which can be further oxidized to a benzaldehyde (B42025) and then to a benzoic acid derivative. These oxidative steps generally increase the water solubility of the compound, facilitating its eventual excretion. The presence of the chlorine atom and the nitro group on the aromatic ring can influence the rate and regioselectivity of this oxidation.

Metabolites generated during phase I reactions, as well as the parent compound if it possesses a suitable functional group, can undergo phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination from the body, primarily through urine and feces.

Common conjugation reactions for metabolites of halogenated nitrotoluenes include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to hydroxyl groups (e.g., on the benzyl alcohol metabolite) or to the hydroxylamino group.

Sulfation: The conjugation of a sulfonate group, catalyzed by sulfotransferases (SULTs), to hydroxyl groups.

Glutathione (B108866) Conjugation: The attachment of the tripeptide glutathione, catalyzed by glutathione S-transferases (GSTs). This is a crucial pathway for detoxifying electrophilic metabolites.

The resulting conjugates are highly water-soluble and are readily excreted from the body via renal and biliary routes.

Table 2: Overview of Mammalian Biotransformation Pathways for Halogenated Nitrotoluenes

PhaseReaction TypeKey EnzymesPotential Metabolites
Phase I NitroreductionCytochrome P450 Reductases, NitroreductasesAmino and hydroxylamino derivatives
Phase I Methyl Group OxidationCytochrome P450sBenzyl alcohol, Benzaldehyde, Benzoic acid derivatives
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
Phase II SulfationSulfotransferases (SULTs)Sulfate conjugates
Phase II Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione conjugates, Mercapturic acids

Microorganisms in soil, sediment, and water play a crucial role in the environmental fate of halogenated nitrotoluenes. They possess a diverse range of enzymes capable of transforming these compounds, often leading to their complete mineralization.

Microbial degradation of nitrotoluenes can proceed through several distinct pathways:

Reductive Pathways: Similar to mammalian systems, many bacteria and fungi can reduce the nitro group of nitrotoluenes to the corresponding amine. Under anaerobic conditions, this is often the initial step in the degradation process. The resulting aminotoluene can then be further metabolized.

Oxidative Pathways: Some aerobic bacteria can initiate the degradation of nitrotoluenes by oxidizing the methyl group to form a benzyl alcohol, which is then converted to a benzoic acid. Another oxidative strategy involves the action of dioxygenase enzymes, which can incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol. This catechol can then undergo ring cleavage, breaking down the aromatic structure.

Denitration: Certain microorganisms possess enzymes that can directly remove the nitro group from the aromatic ring as nitrite (B80452). This is a key step in the mineralization of some nitroaromatic compounds.

The specific pathway utilized depends on the microbial species, the specific isomer of the chloronitrotoluene, and the environmental conditions (e.g., aerobic vs. anaerobic).

Table 3: Key Enzyme Classes in Microbial Biotransformation of Halogenated Nitrotoluenes

Enzyme ClassFunctionInitial Reaction
Nitroreductases Reduction of the nitro group.R-NO2 → R-NH2
Monooxygenases Oxidation of the methyl group.R-CH3 → R-CH2OH
Dioxygenases Incorporation of two hydroxyl groups into the aromatic ring.Aromatic Ring → Dihydrodiol
Dehydrogenases Oxidation of alcohol and aldehyde intermediates.R-CH2OH → R-CHO → R-COOH
Ring-Cleavage Dioxygenases Cleavage of the aromatic ring of catechol intermediates.Catechol → Aliphatic acids

Applications As a Synthetic Intermediate and in Materials Science

Precursor in Pharmaceutical Synthesis

3-Chloro-2-nitrotoluene is a significant building block in the pharmaceutical industry, where it is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates. hsppharma.com Its chemical reactivity allows for the introduction of diverse functional groups, which is a critical aspect of designing complex drug molecules.

Detailed research findings indicate its role in the synthesis of several classes of therapeutic agents. For instance, it is a known intermediate for producing quinoline and 7-indole-carboxylic acid analogues. google.com Furthermore, there are reports of its application in the preparation of novel cardiovascular agents, highlighting its expanding role in medicinal chemistry. google.com One of the most notable pharmaceutical-related applications is its use as a precursor in the synthesis of Pyrrolnitrin, a potent antifungal agent. google.com

The synthetic utility of this compound in the pharmaceutical field is summarized in the table below.

Target Pharmaceutical Compound ClassSpecific Examples/Applications
Antifungal AgentsPrecursor for Pyrrolnitrin google.com
QuinolinesIntermediate in quinoline synthesis google.com
Indole DerivativesSynthesis of 7-indole-carboxylic acid analogues google.com
Cardiovascular AgentsUsed in the preparation of novel cardiovascular drugs google.com

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound serves as a key intermediate, particularly for the development of fungicides. The broader class of chloronitrobenzenes is recognized for its role in creating agricultural chemicals. nih.gov

The most prominent application in this sector is its role in the synthesis of Pyrrolnitrin [3-chloro-4-(2'-nitro-3'-chlorophenyl)pyrrole], a naturally occurring antifungal metabolite. google.comnih.gov Pyrrolnitrin has demonstrated significant efficacy against a range of fungal pathogens, making it a valuable compound in crop protection. nih.gov The synthesis of Pyrrolnitrin and its analogues often involves precursors derived from this compound, underscoring the compound's importance in developing effective solutions for agriculture. nih.gov

Agrochemical ClassSpecific Application
FungicidesIntermediate in the synthesis of Pyrrolnitrin google.comnih.gov
General AgrochemicalsPrecursor within the broader family of chloronitrobenzenes used in agrochemical synthesis nih.gov

Role in Dye and Pigment Manufacturing

Historically, nitroaromatic compounds have been fundamental to the synthetic dye industry. This compound is a valuable intermediate in the production of dyes and pigments. google.com The presence of the chloro and nitro groups on the toluene (B28343) ring imparts significant reactivity, particularly the ease with which the chlorine atom can be substituted by various nucleophiles like amines, alkoxides, and phenoxides. google.com

This high reactivity allows for the creation of a diverse range of chromophoric systems, which are the basis for colored compounds. The transformation of this compound into various substituted anilines and other derivatives is a key step in the manufacturing pathways of numerous colorants. google.com

Reaction TypeReactantsResulting Application
Nucleophilic SubstitutionAmmonia, Amines, Sodium Alkylates, Sodium PhenolatesProduction of a wide range of dye intermediates google.com

Applications in Advanced Materials Development (e.g., Energetic Materials)

The development of advanced materials, including energetic materials like explosives and propellants, often relies on nitroaromatic compounds as precursors. While direct synthesis pathways for specific energetic materials starting from this compound are not extensively detailed in public literature, its chemical structure makes it a plausible candidate as a precursor.

The synthesis of many energetic materials involves the reduction of nitrotoluenes to their corresponding amino derivatives, followed by further nitration or other modifications. For example, this compound can be reduced to form 3-chloro-2-methylaniline (also known as 3-chloro-2-toluidine). google.com This amine can then serve as a building block for more complex, highly nitrated energetic molecules. The synthesis of compounds like 3,5-diamino-2,4,6-trinitrotoluene (DATNT) demonstrates the strategy of using substituted toluenes as a foundation for energetic materials. chemistry-chemists.com The general principles of energetic material synthesis suggest that derivatives of this compound could be intermediates in the creation of specialized energetic compounds. chemistry-chemists.comnih.gov

Historical Context and Emerging Research Directions

Evolution of Synthetic Methodologies for Nitrotoluenes and Halogenated Derivatives

The synthesis of nitrotoluenes and their halogenated derivatives has been a cornerstone of industrial organic chemistry for over a century, driven by their importance as precursors for dyes, explosives, and pharmaceuticals. nih.gov Historically, the production of these compounds relied on electrophilic aromatic substitution reactions, primarily nitration and halogenation.

Early methods for the synthesis of compounds like 3-Chloro-2-nitrotoluene were often cumbersome and resulted in low yields. For instance, one of the older described methods for preparing this compound involved the deamidation of 6-amino-3-chloro-2-nitroimethylbenzene, a process noted for its poor efficiency. google.com Another historical approach involved the deamidation of 2,3-Dinitro-4-aminotoluene and the subsequent replacement of a nitro group with a chlorine atom, which also proceeded with only moderate yields. google.com

A significant advancement came with the development of diazotization-sandmeyer reactions. A German patent described a process for preparing this compound by treating the diazo compound of 3-chloro-2-toluidine with a copper sulfite complex and excess alkali nitrite (B80452). google.com This represented a more controlled and higher-yielding approach compared to previous methods.

The core of industrial nitration has traditionally been the use of mixed acids, typically a combination of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) for electrophilic substitution. nih.gov The conditions of these reactions, such as temperature and acid concentration, could be manipulated to favor the formation of specific isomers. nih.gov

In recent decades, the evolution of synthetic methodologies has been driven by the principles of green chemistry, seeking to reduce waste, improve safety, and increase efficiency. This has led to the exploration of alternative nitrating agents and catalytic systems to move away from the large volumes of corrosive acids. For example, the use of lanthanide(III) triflates as recyclable catalysts for aromatic nitration has been investigated to minimize acid waste. scispace.com

The table below summarizes the key evolutionary stages in the synthesis of halogenated nitrotoluenes.

EraDominant Synthetic MethodologyKey Characteristics
Early 20th Century Multi-step, low-yield reactions (e.g., deamidation, nitro group replacement)Cumbersome processes, poor efficiency, limited industrial scalability. google.com
Mid-20th Century Diazotization-Sandmeyer ReactionsImproved yields and control over isomer formation. google.com
Late 20th Century Mixed Acid NitrationBecame the industrial standard for large-scale production; however, generated significant acid waste. nih.gov
21st Century Green Chemistry ApproachesFocus on catalytic systems (e.g., lanthanide triflates), alternative nitrating agents, and improved reaction conditions to enhance sustainability. scispace.com

Advances in Environmental and Bioremediation Research of Nitroaromatics

The widespread industrial use of nitroaromatic compounds, including halogenated nitrotoluenes, has led to significant environmental contamination of soil and groundwater. asm.org These compounds are often recalcitrant to natural degradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring, which makes them resistant to oxidative breakdown. asm.org Their toxicity and mutagenicity have placed them on priority pollutant lists, driving research into effective remediation strategies. asm.org

Bioremediation, which utilizes microorganisms to break down pollutants, has emerged as a promising and environmentally friendly alternative to traditional physical and chemical treatment methods. slideshare.net Research over the past few decades has revealed that despite their synthetic origin, microorganisms have evolved diverse metabolic pathways to degrade nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. asm.org

Key advances in this field include:

Isolation and Characterization of Degrading Microbes: A wide range of bacteria and fungi capable of degrading nitroaromatics have been identified. For example, various bacterial species have demonstrated the ability to degrade different isomers of chlorinated nitrophenols. mdpi.com Fungi, such as Phanerochaete chrysosporium, have been shown to mineralize compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697). nih.gov

Elucidation of Degradation Pathways: Both aerobic and anaerobic degradation pathways have been extensively studied. Aerobic pathways often involve oxygenases that hydroxylate the aromatic ring, leading to the removal of the nitro group. nih.gov Anaerobic pathways typically begin with the reduction of the nitro group to an amino group. nih.gov

Genetic and Enzymatic Studies: The genes and enzymes responsible for key steps in the degradation pathways have been identified and characterized. researchgate.net This includes nitroreductases, monooxygenases, and dioxygenases. researchgate.net This knowledge is crucial for understanding the metabolic logic of degradation and for developing engineered microorganisms with enhanced degradation capabilities.

The following table highlights some of the microbial strains and their reported degradation capabilities for nitroaromatic compounds.

MicroorganismCompound DegradedKey Findings
Caldariomyces fumago 2-chloro-4-nitrophenol (2C4NP)Degraded over 80% of 1 mM 2C4NP within 96 hours, representing a high degradation capacity. mdpi.com
Burkholderia sp. RKJ 800 2-chloro-4-nitrophenol (2C4NP)Capable of using 2C4NP as an energy source, with complete degradation of 0.4 mM after 96 hours. mdpi.com
Phanerochaete chrysosporium 2,4-dinitrotoluene (2,4-DNT), 2,4,6-trinitrotoluene (TNT)Mineralizes these compounds, showing promise for bioremediation. nih.gov
Acidovorax sp. strain JS42 Nitrobenzene, 2-nitrotoluene (B74249)Used in laboratory evolution experiments to develop new degradation pathways for non-native substrates like 4-nitrotoluene. nih.gov

Future Research Perspectives in Halogenated Nitrotoluene Chemistry

The chemistry of halogenated nitrotoluenes continues to be an active area of research, with future directions focused on improving synthesis, discovering new applications, and enhancing our understanding of their environmental fate and remediation.

Future synthetic research will likely focus on developing more sustainable and efficient methods for the preparation of halogenated nitrotoluenes. This includes:

Catalyst Development: Designing novel catalysts that can operate under milder conditions, use less hazardous reagents, and are easily recyclable. ejcmpr.com

Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reactions or the use of greener solvents like ionic liquids or supercritical fluids. rasayanjournal.co.in Microwave-assisted and ultrasonic synthesis are also being explored to reduce reaction times and energy consumption. rasayanjournal.co.in

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific transformations, offering high selectivity and reducing the need for protecting groups and harsh reagents.

While this compound is a valuable intermediate, future research will aim to expand its utility. This involves:

Synthesis of Novel Bioactive Molecules: Using this compound as a building block for the synthesis of new pharmaceutical agents, agrochemicals, and other specialty chemicals. Its reactivity allows for the easy replacement of the chlorine atom with various functional groups. google.com

Materials Science: Investigating the incorporation of halogenated nitrotoluene derivatives into polymers and other materials to impart specific properties, such as thermal stability or altered electronic characteristics.

Computational chemistry is becoming an indispensable tool in chemical research. In the context of halogenated nitrotoluenes, future work will likely involve:

Reaction Mechanism Studies: Using computational models to elucidate the mechanisms of synthetic and degradation reactions, allowing for the rational design of more efficient catalysts and remediation strategies.

Predictive Toxicology: Developing computational models to predict the toxicity and environmental fate of new derivatives, enabling a "benign by design" approach to chemical development.

Sensor Development: Computational studies, such as molecular docking, can aid in the design of new sensor molecules for the rapid and sensitive detection of nitroaromatic compounds in the environment. nih.gov

The ability of microorganisms to quickly evolve pathways to degrade synthetic compounds is a fascinating area of research with significant practical implications. asm.org Future investigations will likely focus on:

Laboratory Evolution Experiments: Using techniques like long-term laboratory evolution to study how bacteria adapt to metabolize novel halogenated nitrotoluenes and to generate strains with improved degradation capabilities. nih.gov

Metagenomics and Transcriptomics: Applying "omics" technologies to contaminated sites to understand how microbial communities as a whole respond to the presence of these pollutants and to identify novel degradation genes and pathways.

Pathway Engineering: Using synthetic biology tools to engineer microorganisms with optimized degradation pathways for specific halogenated nitrotoluenes, potentially leading to more effective and reliable bioremediation technologies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Chloro-2-nitrotoluene, and how are reaction conditions optimized?

  • This compound is synthesized via nitration of 2-chlorotoluene using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Temperature control (typically 0–50°C) is critical to minimize by-products like 4-chloro-3-nitrotoluene. The reaction follows electrophilic aromatic substitution, where the nitro group directs to the ortho/para positions relative to the methyl group .
  • Optimization : Adjusting the molar ratio of HNO₃ to substrate (1:1.1) and using controlled cooling ensures regioselectivity. Post-reaction, quenching in ice-water followed by solvent extraction isolates the crude product .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Ethanol or methanol is used due to the compound’s moderate solubility in polar solvents at elevated temperatures (melting point: ~34–38°C) .
  • Distillation : For large-scale purification, vacuum distillation (boiling point: ~242°C at atmospheric pressure) minimizes thermal decomposition .

Q. What are the key physical and spectral properties of this compound?

  • Physical : Pale yellow solid; molecular weight 171.58 g/mol; density ~1.324 g/cm³; hygroscopic .
  • Spectral :

  • IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Cl stretch (~740 cm⁻¹) .
  • NMR : Distinct aromatic proton splitting patterns (e.g., para-substituted methyl at δ ~2.5 ppm) .

Advanced Research Questions

Q. How can computational methods predict the vibrational spectra and electronic properties of this compound?

  • DFT/B3-LYP calculations with 6-31G(d,p) basis sets correlate well with experimental IR/NMR data. Scaling factors (0.96–0.98) adjust harmonic frequencies to match anharmonic experimental values .
  • Electrostatic potential maps reveal electron-deficient regions at the nitro group, guiding reactivity studies in electrophilic substitutions .

Q. What mechanistic insights explain the regioselectivity of this compound formation during nitration?

  • The methyl group (electron-donating) activates the toluene ring, while the chlorine atom (electron-withdrawing) directs nitration to the ortho position. Computational studies (e.g., Fukui indices) confirm higher electrophilic susceptibility at the C-2 position .
  • Competing pathways (e.g., meta-nitration) are suppressed by steric hindrance from the methyl group .

Q. How can this compound be reduced to synthesize functionalized amines, and what catalysts are optimal?

  • Catalytic hydrogenation : Using H₂ gas and Pd/C (10% w/w) in ethanol at 60°C yields 3-Chloro-2-aminotoluene. Selectivity for the amine over dechlorination requires pH control (neutral to slightly acidic) .
  • Alternative methods : Fe/HCl or SnCl₂ in HCl(aq) reduce nitro groups but risk side reactions (e.g., dehalogenation) if conditions are overly acidic .

Q. What are the challenges in synthesizing nitrobenzoic acid derivatives from this compound?

  • Oxidation pathways : KMnO₄ in alkaline conditions oxidizes the methyl group to a carboxyl group, yielding 3-chloro-2-nitrobenzoic acid. Side reactions (e.g., over-oxidation to CO₂) are mitigated by low-temperature (≤40°C) and stepwise addition of oxidant .
  • Purification : Acid precipitation (pH ~2) isolates the benzoic acid derivative, followed by recrystallization in water-ethanol mixtures .

Q. How do solvent polarity and substituent effects influence the reaction kinetics of nucleophilic substitutions on this compound?

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions. The nitro group’s meta-directing effect stabilizes transition states during substitutions at the para-chlorine position .
  • Kinetic studies : UV-Vis monitoring of displacement reactions (e.g., with NaOH) reveals pseudo-first-order kinetics under excess nucleophile conditions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.